molecular formula C11H7ClN2O B2701195 2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetonitrile CAS No. 2361644-09-7

2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetonitrile

Cat. No.: B2701195
CAS No.: 2361644-09-7
M. Wt: 218.64
InChI Key: JXPCIJVHERKPMH-UHFFFAOYSA-N
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Description

2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetonitrile is a chemical compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a chlorophenyl group attached to an oxazole ring, which is further connected to an acetonitrile group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetonitrile typically involves the reaction of 2-chlorobenzonitrile with appropriate reagents to form the oxazole ring. One common method includes the use of a cyclization reaction where 2-chlorobenzonitrile is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the oxazole ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetonitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzonitrile: A precursor in the synthesis of 2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetonitrile.

    Oxazole Derivatives: Compounds with similar oxazole ring structures but different substituents.

    2-Chlorophenylacetic Acid: Another chlorophenyl-containing compound with different functional groups.

Uniqueness

This compound is unique due to its specific combination of a chlorophenyl group, an oxazole ring, and an acetonitrile group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

2-[5-(2-chlorophenyl)-1,2-oxazol-3-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O/c12-10-4-2-1-3-9(10)11-7-8(5-6-13)14-15-11/h1-4,7H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPCIJVHERKPMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NO2)CC#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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